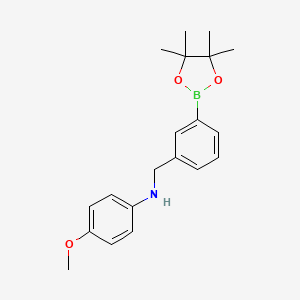
Benzenemethanamine, N-(4-methoxyphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, N-(4-methoxyphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a useful research compound. Its molecular formula is C20H26BNO3 and its molecular weight is 339.24. The purity is usually 95%.
BenchChem offers high-quality Benzenemethanamine, N-(4-methoxyphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenemethanamine, N-(4-methoxyphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Benzenemethanamine, N-(4-methoxyphenyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- is a compound with potential applications in medicinal chemistry and organic synthesis. Its unique structure incorporates a boron-containing moiety, which is known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound based on available literature.
Chemical Structure and Properties
The molecular formula of the compound is C26H30BNO4, with a molecular weight of approximately 431.33 g/mol. The presence of the boron atom contributes to its reactivity and potential interactions with biological systems.
Mechanisms of Biological Activity
- Receptor Interaction : Compounds with similar structures have been shown to interact with various receptors in biological systems. The amine group may facilitate binding to neurotransmitter receptors, influencing neurological pathways.
- Antioxidant Properties : The boron-containing moiety can exhibit antioxidant properties, potentially protecting cells from oxidative stress.
- Enzyme Inhibition : Preliminary studies suggest that derivatives of this compound may inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases like cancer.
In Vitro Studies
- Cell Proliferation : In vitro studies demonstrated that compounds structurally related to benzenemethanamine can inhibit the proliferation of cancer cell lines. For instance, studies on similar aniline derivatives showed significant cytotoxic effects against breast and prostate cancer cells.
- Antioxidant Activity : Research indicated that the incorporation of boron enhances the antioxidant capacity of the compounds. This was assessed through assays measuring reactive oxygen species (ROS) levels in treated cells.
In Vivo Studies
- Animal Models : Animal studies have shown that compounds with similar structures can reduce tumor growth in xenograft models. The mechanism appears to involve both direct cytotoxicity and modulation of immune responses.
Case Studies
- Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry examined a series of aniline derivatives for their anticancer activities. The results indicated that modifications at the para position significantly enhanced potency against various cancer cell lines .
- Neuroprotective Effects : Another research highlighted the neuroprotective effects of similar compounds in models of neurodegeneration, suggesting potential therapeutic applications for diseases like Alzheimer’s .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Cell Proliferation | Inhibition in cancer cell lines | Journal of Medicinal Chemistry |
| Antioxidant | Reduced ROS levels | PubChem |
| Enzyme Inhibition | Potential inhibition of metabolic enzymes | ChemBK |
| Neuroprotection | Protective effects in neurodegeneration | ResearchGate |
Propriétés
IUPAC Name |
4-methoxy-N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26BNO3/c1-19(2)20(3,4)25-21(24-19)16-8-6-7-15(13-16)14-22-17-9-11-18(23-5)12-10-17/h6-13,22H,14H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQDIUHIUXGMSRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)CNC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














